molecular formula C17H18N6OS B2553354 1-(4-环丙基噻唑-2-基)-3-((5-(1-甲基-1H-吡唑-4-基)吡啶-3-基)甲基)脲 CAS No. 2034232-04-5

1-(4-环丙基噻唑-2-基)-3-((5-(1-甲基-1H-吡唑-4-基)吡啶-3-基)甲基)脲

货号 B2553354
CAS 编号: 2034232-04-5
分子量: 354.43
InChI 键: XFGNUXATDLRMJU-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

The compound , 1-(4-cyclopropylthiazol-2-yl)-3-((5-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)urea, is a complex molecule that appears to be related to the field of urea derivatives with potential biological activity. Although the provided papers do not directly discuss this specific compound, they do provide insight into the synthesis and properties of related urea derivatives, which can be used to infer some aspects of the compound .

Synthesis Analysis

The synthesis of pyrazole derivatives has been demonstrated using urea or thiourea as catalysts. Two methods have been introduced, with Method A involving the condensation of pyrazole-4-carboxaldehydes with 2-iminothiazolidin-4-one or 2,4-thiazolidinedione at high temperatures to yield various substituted thiazolidinediones. Method B involves a two-step process where key intermediates are first formed with urea/thiourea and then condensed with other reactants to afford the final products . This information suggests that a similar approach could potentially be used for the synthesis of the compound , with appropriate modifications to the starting materials and reaction conditions.

Molecular Structure Analysis

The molecular structure of urea derivatives is characterized by the presence of a urea moiety, which is a functional group consisting of a carbonyl group flanked by two amine groups. In the context of the compound , the urea moiety is likely to be central to its structure, connecting a pyrazole-pyridine moiety with a thiazolyl group. The pyrazole and pyridine rings are known for their potential biological activity, and their presence in the molecule could indicate a specific target or mechanism of action .

Chemical Reactions Analysis

The chemical reactivity of urea derivatives can vary widely depending on the substituents attached to the urea moiety. In the case of the compounds synthesized in the provided papers, the reactivity was harnessed to produce compounds with potential inhibitory activity against human soluble epoxide hydrolase (sEH), an enzyme involved in the metabolism of epoxides . This suggests that the compound may also be designed to interact with biological targets through its urea functionality.

Physical and Chemical Properties Analysis

The physical and chemical properties of urea derivatives, such as solubility, can be influenced by the nature of the substituents. For instance, the solubility in water of the synthesized urea derivatives containing pyrazole and adamantane fragments was found to be in the range of 45-85 µmol/l . These properties are crucial for the pharmacokinetic profile of a compound, affecting its absorption, distribution, metabolism, and excretion (ADME) characteristics.

科学研究应用

合成和化学反应性

研究重点是合成含有磺酰胺部分的新型杂环化合物用作抗菌剂,探索前体与各种活性亚甲基化合物的反应性,并研究通过与尿素、硫脲和盐酸胍反应合成嘧啶和噻嗪衍生物。这些过程旨在发现具有高抗菌活性的化合物,展示尿素基化合物在药物化学和药物开发中的化学多功能性和潜在应用 (Azab、Youssef 和 El-Bordany,2013 年)

抗菌评估

对新合成的杂环化合物的抗菌评估表明,为识别能够对抗细菌感染的新型药物而做出了共同努力。这些研究包括测试化合物对各种细菌菌株的有效性,突出了尿素基化合物在解决抗生素耐药性日益严重的问题中的潜力 (Azab、Youssef 和 El-Bordany,2013 年)

抗菌和抗癌活性

对 N-甲基磺酰基和 N-苯磺酰基-3-吲哚杂环化合物的合成进行了进一步研究,以探索它们的抗菌和抗癌活性。这项研究强调了尿素基化合物在开发新治疗剂中的重要性,这些化合物对特定的细菌菌株和癌细胞系显示出有希望的活性,表明它们在医疗治疗策略中的潜力 (El-Sawy、Mandour、El-Hallouty、Shaker 和 Abo-Salem,2013 年)

构象调整和组装

已经探索了基于尿素和硫脲的化合物的构象调整和组装的研究,以了解它们的分子结构和相互作用。这些研究提供了对尿素基化合物的结构动力学的见解,以及它们在设计具有特定性质的分子组装体和材料中的潜在应用 (Phukan 和 Baruah,2016 年)

属性

IUPAC Name

1-(4-cyclopropyl-1,3-thiazol-2-yl)-3-[[5-(1-methylpyrazol-4-yl)pyridin-3-yl]methyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N6OS/c1-23-9-14(8-20-23)13-4-11(5-18-7-13)6-19-16(24)22-17-21-15(10-25-17)12-2-3-12/h4-5,7-10,12H,2-3,6H2,1H3,(H2,19,21,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XFGNUXATDLRMJU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C=N1)C2=CN=CC(=C2)CNC(=O)NC3=NC(=CS3)C4CC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N6OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(4-cyclopropylthiazol-2-yl)-3-((5-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)urea

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。